3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
説明
3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a piperazine moiety substituted with a 5-methyl-1,2-oxazol-4-ylmethyl group at position 3 and a 3-methyl-1H-pyrazole group at position 6. Pyridazine derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, anti-viral, and anti-platelet aggregation properties . The structural complexity of this compound, particularly its dual substitution pattern, positions it as a promising candidate for medicinal chemistry research.
特性
IUPAC Name |
5-methyl-4-[[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-13-5-6-24(21-13)17-4-3-16(19-20-17)23-9-7-22(8-10-23)12-15-11-18-25-14(15)2/h3-6,11H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHFYWNEVXUBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=C(ON=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Key Observations:
The 3-methylpyrazole at position 6 is conserved across multiple analogs (e.g., ), suggesting its role in binding interactions, possibly through hydrogen bonding or π-π stacking.
Physicochemical Properties: Lipophilicity: The oxazole substituent likely imparts moderate lipophilicity, balancing membrane permeability and aqueous solubility. Steric Effects: The bulkier 3-(4-chlorophenoxy)propyl group in may restrict conformational flexibility, influencing target selectivity .
The oxazole moiety in the target compound may confer anti-viral activity, as seen in related pyridazine derivatives .
Research Findings and Implications
- Synthetic Accessibility : The piperazine-pyridazine scaffold is synthetically versatile, allowing modular substitution to optimize activity. For instance, sulfonylation () or alkylation () of the piperazine nitrogen can be achieved via nucleophilic substitution or reductive amination.
- Structure-Activity Relationship (SAR) : The anti-platelet activity of ’s compound highlights the importance of halogenated aromatic groups, whereas the target compound’s oxazole may enhance metabolic stability for prolonged efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
